Dihydrotachysterol3

Vitamin D pharmacology Hypercalcemic potency Animal models of hypocalcemia

Dihydrotachysterol3 (CAS 22481-38-5) offers a distinct procurement advantage for research on hypocalcemic disorders. Unlike vitamin D3, its activation bypasses renal 1α-hydroxylase, ensuring predictable efficacy in anephric or CKD models. Its single, rigid solution conformer provides a well-defined molecular geometry for reliable SAR studies and computational docking. Furthermore, its documented lower incidence of hypercalcemia compared to alfacalcidol reduces monitoring burden and trial costs, directly enhancing research efficiency.

Molecular Formula C27H46O
Molecular Weight 386.7 g/mol
CAS No. 22481-38-5
Cat. No. B15398659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrotachysterol3
CAS22481-38-5
Molecular FormulaC27H46O
Molecular Weight386.7 g/mol
Structural Identifiers
SMILESCC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)O
InChIInChI=1S/C27H46O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19-21,24-26,28H,6-11,14-18H2,1-5H3/b22-12+,23-13+/t20-,21+,24-,25+,26-,27+/m0/s1
InChIKeyLAEKPCQYMVJVAK-PBWGLAFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrotachysterol3 (CAS 22481-38-5): A Structurally Distinct, Non‑Renally Activated Vitamin D Analog for Research and Procurement Prioritization


Dihydrotachysterol3 (CAS 22481-38-5, molecular formula C₂₇H₄₆O, molecular weight 386.65 g/mol) is a synthetic analog of vitamin D, specifically derived from tachysterol, which is itself a close isomer of vitamin D [1]. Unlike the natural forms of vitamin D, DHT3 possesses a rotated A‑ring that confers a unique conformational preference and, critically, allows it to bypass the renal 1α‑hydroxylation step required for activation of vitamin D₃ and calcifediol [2]. Its primary applications lie in the research and therapeutic management of hypocalcemic disorders, where its ability to elevate serum calcium without relying on functional kidneys provides a quantifiable advantage over many in‑class compounds [3].

Dihydrotachysterol3 (CAS 22481-38-5) Procurement Justification: Why Closely Related Analogs Cannot Be Interchanged


Procurement decisions involving vitamin D analogs must be driven by measurable differences in activation pathways, potency, and safety profiles. Dihydrotachysterol3 is not a drop‑in replacement for vitamin D₃, calcitriol, or alfacalcidol. It exhibits a distinct hepatic 25‑hydroxylation process that is not subject to the same feedback regulation as vitamin D₃ [1], and its unique A‑ring conformation results in a single predominant solution conformer, unlike the 1:1 equilibrium seen in natural D₃ [2]. Furthermore, clinical comparative studies demonstrate that while DHT₃ normalizes serum calcium with efficacy comparable to cholecalciferol and alfacalcidol, it does so with a lower incidence of hypercalcemia than the latter, thereby reducing monitoring burden [3]. Substituting with a generic vitamin D analog would introduce unquantified variability in both activation kinetics and safety margin, directly impacting experimental reproducibility and therapeutic outcomes.

Quantitative Evidence Guide: Verifiable Differentiation of Dihydrotachysterol3 (CAS 22481-38-5) Versus Key Comparators


Superior Hypercalcemic Activity of Dihydrotachysterol3 Compared to Vitamin D3 and DHT2 in Rats

In a direct comparative study, dihydrotachysterol3 exhibited the highest hypercalcemic activity among dihydrotachysterol2, vitamin D3, and vitamin D2 when administered as a single oral dose to rats [1]. The potency ratio of vitamin D3 relative to vitamin D2 was approximately 1.6, while the antirachitic activity of dihydrotachysterol3 was nearly twice that of dihydrotachysterol2 [1].

Vitamin D pharmacology Hypercalcemic potency Animal models of hypocalcemia

Antirachitic Potency of Dihydrotachysterol3 Is Approximately 4.5× That of Vitamin D3 in Chicks

When assayed for antirachitic efficacy in chicks, dihydrotachysterol3 demonstrated a potency approximately 4.5 times that of vitamin D3 when compared on a rat unit for rat unit basis [1]. This finding, reported by McChesney (1943) and corroborated by Motzok et al. (1946), underscores the species‑dependent variation in analog activity [2].

Antirachitic activity Vitamin D bioassay Avian models

Unregulated Hepatic 25-Hydroxylation: DHT3 Bypasses the Feedback Inhibition That Limits Vitamin D3 Activation

In vitro and in vivo experiments demonstrate that the 25‑hydroxylation of dihydrotachysterol3 is not subject to the same feedback regulation as vitamin D3. Liver homogenates from rats pretreated with vitamin D3 showed markedly reduced 25‑hydroxylation of vitamin D3, but hydroxylated DHT3 equally well regardless of pretreatment [1]. Furthermore, while a 100‑fold increase in vitamin D3 dose yields only a 2‑fold increase in circulating 25‑hydroxyvitamin D3, a 100‑fold increase in DHT3 dose results in a 100‑fold increase in 25‑hydroxy‑DHT3 [1].

Drug metabolism Vitamin D hydroxylation Pharmacokinetics

Conformational Uniqueness: Dihydrotachysterol3 Adopts a Single Chair Conformation While Natural D3 Exists as a 1:1 Mixture

High‑resolution 300‑MHz proton magnetic resonance spectroscopy revealed that the A‑ring of dihydrotachysterol3 exists principally as a single chair conformer, in stark contrast to vitamin D3, 1α‑hydroxyvitamin D3, and 1α,25‑dihydroxyvitamin D3, which exist as a dynamic 1:1 equilibrium between two chair conformers [1]. This conformational rigidity arises from the 180‑degree rotation of the A‑ring about the 5,6 double bond.

Molecular conformation NMR spectroscopy Structure-activity relationship

Lower Risk of Hypercalcemia Compared to Alfacalcidol in Elderly Hypocalcemic Patients

In an 8‑week randomized trial of 50 elderly patients with hypocalcemia, dihydrotachysterol, parenteral cholecalciferol, and oral alfacalcidol all successfully normalized serum calcium within 2 weeks [1]. However, hypercalcemia was observed only in patients receiving alfacalcidol, and was rapidly reversible upon discontinuation. No hypercalcemia was seen with dihydrotachysterol or cholecalciferol, indicating a wider therapeutic window for DHT [1].

Clinical safety Hypercalcemia Geriatric therapeutics

Renal Independence: Dihydrotachysterol3 Activation Does Not Require Kidney 1α‑Hydroxylase

Unlike vitamin D3, which requires two sequential hydroxylations (hepatic 25‑hydroxylation followed by renal 1α‑hydroxylation) to become fully active, dihydrotachysterol3 is activated solely by hepatic 25‑hydroxylation [1]. This is because the rotated A‑ring of DHT3 places its 3β‑hydroxyl group in a spatial position that mimics the 1α‑hydroxyl group of 1α,25‑(OH)₂D₃, thereby bypassing the need for renal 1α‑hydroxylase [2]. This property has been demonstrated in anephric subjects, where DHT remains effective while vitamin D3 does not [3].

Renal impairment Drug activation Vitamin D metabolism

Priority Application Scenarios for Dihydrotachysterol3 (CAS 22481-38-5) Based on Quantifiable Differentiation


Research on Hypocalcemia in Chronic Kidney Disease (CKD) Models

Given that DHT3 activation does not require renal 1α‑hydroxylase [1], it is the preferred tool compound for studies examining calcium homeostasis in anephric or CKD animal models, where natural vitamin D analogs are ineffective. The linear, unregulated 25‑hydroxylation [2] ensures predictable circulating levels of the active metabolite, reducing experimental noise.

Avian Nutrition and Skeletal Health Studies Requiring High Potency

In chicks, DHT3 is approximately 4.5 times more potent as an antirachitic agent than vitamin D3 [3]. Researchers in poultry science can leverage this high specific activity to achieve desired skeletal outcomes with smaller compound masses, which is particularly valuable when formulating specialized diets or when minimizing excipient effects.

Structure-Activity Relationship (SAR) and Molecular Modeling of Vitamin D Receptor Ligands

The unique conformational homogeneity of DHT3—existing as a single chair conformer in solution, unlike the 1:1 equilibrium of natural D3 [4]—makes it an ideal rigid scaffold for SAR studies and computational docking. Procurement of DHT3 ensures a well‑defined, singular molecular geometry for reliable modeling of receptor interactions.

Long‑Term Clinical Studies in Hypoparathyroidism with Reduced Monitoring Burden

Compared to alfacalcidol, DHT3 has demonstrated a lower incidence of hypercalcemia in elderly hypocalcemic patients [5]. For clinical research protocols requiring extended treatment periods, this wider therapeutic margin translates to less frequent safety monitoring and lower overall trial costs, a direct procurement advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrotachysterol3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.